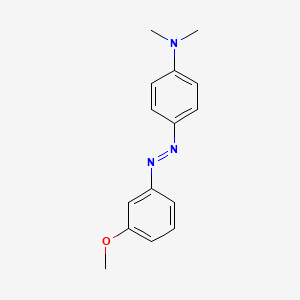

N,N-Dimethyl-p-(3-methoxyphenylazo)aniline

Description

Properties

CAS No. |

20691-83-2 |

|---|---|

Molecular Formula |

C15H17N3O |

Molecular Weight |

255.31 g/mol |

IUPAC Name |

4-[(3-methoxyphenyl)diazenyl]-N,N-dimethylaniline |

InChI |

InChI=1S/C15H17N3O/c1-18(2)14-9-7-12(8-10-14)16-17-13-5-4-6-15(11-13)19-3/h4-11H,1-3H3 |

InChI Key |

BGKFVSREYGJGDU-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC(=CC=C2)OC |

Origin of Product |

United States |

Preparation Methods

Diazotization of 3-Methoxyaniline

3-Methoxyaniline undergoes diazotization in acidic media to form the corresponding diazonium salt. Key conditions include:

-

Acid Medium : Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at 0–5°C.

-

Diazotizing Agent : Sodium nitrite (NaNO₂) in stoichiometric quantities.

-

Reaction Time : 30–60 minutes to ensure complete conversion.

The diazonium salt intermediate is highly reactive and must be maintained at low temperatures to prevent decomposition.

Coupling with N,N-Dimethylaniline

The diazonium salt is coupled with N,N-dimethylaniline under controlled pH (4–6) to yield the target azo compound. Critical parameters include:

-

Solvent : Aqueous ethanol or methanol for solubility enhancement.

-

Catalyst : Sodium acetate (NaOAc) to buffer the reaction medium.

-

Dissolve 3-methoxyaniline (0.1 mol) in 50 mL HCl (1:1 v/v) at 0°C.

-

Add NaNO₂ (0.11 mol) in H₂O dropwise over 30 minutes.

-

Stir the diazonium salt solution for 45 minutes.

-

Add N,N-dimethylaniline (0.1 mol) in ethanol, followed by NaOAc (0.2 mol).

-

Stir for 3 hours, filter the precipitate, and recrystallize from ethanol.

Catalytic Reduction of Nitro Precursors

An alternative route involves the reduction of nitro intermediates using catalytic systems. This method is advantageous for large-scale production due to its reduced environmental impact.

Synthesis of p-Nitro-N,N-dimethylaniline

p-Nitro-N,N-dimethylaniline is synthesized via nitration of N,N-dimethylaniline using nitric acid (HNO₃) in sulfuric acid (H₂SO₄).

Conditions :

Reduction to p-Amino-N,N-dimethylaniline

The nitro group is reduced to an amine using hydrazine hydrate (N₂H₄·H₂O) in the presence of a CuO/C catalyst.

-

Catalyst Loading : 8% CuO/C (mass ratio 1:10–15 relative to substrate).

-

Solvent : Ethanol or protic polar solvents.

-

Temperature : 40–75°C.

-

Reaction Time : 5–16 hours.

Data Table 1: Reduction Efficiency Under Varied Conditions

| Temperature (°C) | Time (h) | Yield (%) | Catalyst Loading (g) |

|---|---|---|---|

| 40 | 16 | 85 | 0.23 |

| 60 | 10 | 91 | 0.45 |

| 70 | 8 | 92 | 0.23 |

| 75 | 5 | 95 | 0.23 |

Source: Adapted from CN101891630A

Green Synthesis Using Solid Acid Catalysts

Recent advancements emphasize eco-friendly methodologies. Nano silica-supported boron trifluoride (nano BF₃·SiO₂) enables solvent-free diazotization and coupling at ambient temperatures.

-

Mix 3-methoxyaniline (1 mmol) and nano BF₃·SiO₂ (0.1 g).

-

Add NaNO₂ (1.2 mmol) and grind for 10 minutes.

-

Couple with N,N-dimethylaniline (1 mmol) under solvent-free conditions.

-

Purify via column chromatography (ethyl acetate/hexane).

Advantages :

Industrial-Scale Production and Purification

Industrial synthesis prioritizes cost-effectiveness and scalability. Key steps include:

Continuous Flow Diazotization

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N,N-Dimethyl-p-(3-methoxyphenylazo)aniline can undergo oxidation reactions, often leading to the formation of quinone derivatives.

Reduction: The compound can be reduced to form corresponding amines. Common reducing agents include hydrogen gas in the presence of a catalyst or chemical reducing agents like sodium borohydride.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are typical.

Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated or other substituted aromatic compounds.

Scientific Research Applications

Dye Chemistry

1.1 Precursor to Dyes

N,N-Dimethyl-p-(3-methoxyphenylazo)aniline serves as a precursor for synthesizing various azo dyes. Azo dyes are widely used in textiles, food, and cosmetics due to their vibrant colors and stability. The compound's ability to form stable azo bonds allows it to be utilized in creating dyes that exhibit excellent lightfastness and washfastness.

Table 1: Comparison of Azo Dyes Derived from this compound

| Dye Name | Color | Application Area |

|---|---|---|

| Direct Red 28 | Red | Textile dyeing |

| Acid Yellow 23 | Yellow | Food coloring |

| Basic Blue 7 | Blue | Hair dye |

Organic Synthesis

2.1 Intermediate in Synthesis

This compound is also used as an intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in electrophilic substitution reactions, making it a versatile building block for further chemical transformations.

Case Study: Synthesis of Novel Azo Compounds

A research study demonstrated the use of this compound as a starting material for synthesizing novel azo derivatives with enhanced biological activity. The derivatives showed promising results in antibacterial assays, indicating potential applications in pharmaceuticals .

Biomedical Research

3.1 Anticancer Activity

Recent studies have investigated the anticancer properties of azo compounds, including derivatives of this compound. Research has shown that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

Table 2: Anticancer Activity of Azo Derivatives

| Compound Name | IC50 (μM) | Cancer Type |

|---|---|---|

| Azo Derivative 1 | 0.32 | Colorectal Cancer |

| Azo Derivative 2 | 0.51 | Breast Cancer |

In a specific study, a derivative of this compound exhibited significant cytotoxicity against colorectal cancer cells by targeting the c-Myc proto-oncogene, leading to reduced tumor growth in xenograft models .

Environmental Applications

4.1 Indicator for Environmental Monitoring

Due to its colorimetric properties, this compound can be employed as an indicator for detecting pollutants in water bodies. Its color change upon interaction with specific ions makes it useful for environmental monitoring applications.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-p-(3-methoxyphenylazo)aniline primarily involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form amines, which can then interact with various biological molecules. The azo group can also participate in electron transfer reactions, influencing the redox state of the target molecules. These interactions can affect cellular pathways and processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations:

Substituent Polarity: The methoxy group (-OCH₃) in the target compound increases polarity compared to methyl (-CH₃) or nitro (-NO₂) groups, reducing lipophilicity (lower LogP) and enhancing solubility in polar solvents .

Electronic Effects : The methoxy group’s strong electron-donating resonance effect stabilizes the azo linkage, shifting UV-Vis absorption maxima (λmax) to longer wavelengths compared to methyl-substituted analogues, making it suitable for yellow-orange dyes .

Thermal Stability : Higher boiling points in methoxy and xylyl derivatives (e.g., 406.9°C) correlate with increased molecular weight and substituent bulk .

Reactivity in Chemical Reactions

- C–H Functionalization : In Pd-catalyzed C–H olefination, electron-donating groups like -OCH₃ enhance para-selectivity by stabilizing transition states through resonance. This contrasts with -CF₃ (electron-withdrawing), which directs reactions to meta positions .

- Reduction : Azo groups in the target compound are reducible to hydrazines under catalytic hydrogenation, a property exploited in pro-drug activation .

Biological Activity

N,N-Dimethyl-p-(3-methoxyphenylazo)aniline, a compound belonging to the azo dye class, has garnered attention for its biological activity and potential health impacts. This article explores its metabolism, genotoxicity, carcinogenic potential, and other biological effects based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₈N₄O

- Molecular Weight : 318.36 g/mol

- CAS Number : 3009-50-5

The compound features an azo group (-N=N-) linking two aromatic rings, which is characteristic of many dyes. This structure is significant for its reactivity and potential biological interactions.

Metabolism and Toxicological Profile

Research indicates that this compound undergoes metabolic processes similar to other N,N-dimethylated anilines. The primary metabolic pathways include:

- N-Oxidation : Conversion to this compound N-oxide.

- N-Demethylation : Leading to the formation of less toxic aniline derivatives.

- Ring Hydroxylation : Resulting in various hydroxylated products.

These metabolic reactions are primarily catalyzed by cytochrome P450 enzymes and flavin-containing monooxygenases, which are crucial in the detoxification processes of xenobiotics .

Genotoxicity Studies

Genotoxicity studies have shown that this compound exhibits significant DNA reactivity. In vitro tests have demonstrated:

- Ames Test Results : The compound was evaluated for mutagenicity using Salmonella typhimurium strains. Results indicated weak mutagenic activity at higher concentrations, suggesting potential DNA-damaging effects .

- Chromosomal Aberrations : Studies on hamster V79 cells revealed that exposure led to structural chromosome damage, indicating clastogenic potential .

Summary of Biological Activity

| Biological Activity | Findings |

|---|---|

| Metabolism | N-Oxidation and N-Demethylation are primary pathways; cytochrome P450 enzymes involved. |

| Genotoxicity | Weakly mutagenic; induces chromosomal damage in vitro. |

| Carcinogenic Potential | Related compounds show tumorigenic effects in animal studies; direct evidence for this compound is lacking but warrants further investigation. |

Q & A

Synthesis and Optimization

Basic: How can researchers optimize the synthesis of N,N-Dimethyl-p-(3-methoxyphenylazo)aniline to achieve higher yields? Methodological Answer: Synthesis typically involves diazonium salt coupling between 3-methoxyaniline derivatives and N,N-dimethylaniline. Key steps include:

- Diazotization : Use NaNO₂ in acidic media (HCl) at 0–5°C to generate the diazonium salt. Excess acid prevents premature coupling .

- Coupling Reaction : Maintain pH 5–7 (buffered with sodium acetate) to stabilize the diazonium intermediate and enhance electrophilic substitution on the aromatic ring .

- Purification : Recrystallize using ethanol/water mixtures to remove unreacted amines and salts. Monitor purity via TLC (silica gel, chloroform:methanol 9:1) .

Advanced: How do electron-donating/withdrawing substituents on the aromatic rings affect the azo dye’s spectral properties? Methodological Answer:

- Substituents alter conjugation and electron density, impacting λₘₐₓ. For example:

- Use DFT calculations (e.g., Gaussian) to model electronic transitions and validate with UV-Vis spectroscopy .

Stability and Degradation

Basic: What conditions destabilize this compound, and how can stability be tested? Methodological Answer:

- Light Sensitivity : Conduct accelerated photodegradation studies using UV lamps (λ = 365 nm) and monitor decay via HPLC. Include radical scavengers (e.g., ascorbic acid) to identify degradation pathways .

- Thermal Stability : Use TGA/DSC to determine decomposition temperatures. Store at ≤4°C in amber vials under inert gas .

Advanced: How does environmental pH influence its adsorption and degradation in soil/water systems? Methodological Answer:

- At pH < pKa (3.226), the protonated form adsorbs strongly to soil (log Kₒc = 7390), reducing mobility. At pH > pKa, the neutral form leaches more readily .

- Simulate biodegradation using OECD 301D tests: Aerobic wastewater sludge incubations show trace degradation after 7 days, suggesting persistence .

Analytical Characterization

Basic: What analytical techniques are critical for characterizing this compound? Methodological Answer:

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺; fragmentation patterns verify azo bond integrity .

- Elemental Analysis : Validate C, H, N content (±0.3% theoretical) .

Advanced: How can crystallography resolve structural ambiguities in polymorphic forms? Methodological Answer:

- Use single-crystal X-ray diffraction (SHELX suite) for precise bond-length/angle measurements. Refinement with SHELXL accounts for twinning in high-symmetry systems .

- Compare experimental data with Cambridge Structural Database entries to identify polymorphs .

Environmental and Toxicological Profiling

Basic: What computational models predict its environmental bioaccumulation? Methodological Answer:

- Estimate bioaccumulation factor (BCF) via log Pₒ/ₙ (4.58):

- Use EPI Suite™ or TEST software to model aquatic toxicity (e.g., LC50 for Daphnia magna) .

Advanced: How do metabolites from microbial degradation compare to parent compound toxicity? Methodological Answer:

- Incubate with Pseudomonas spp. and extract metabolites (SPE cartridges). Compare toxicity via Microtox® assays. Azo bond cleavage often generates aromatic amines (e.g., aniline derivatives), which may exhibit higher mutagenicity .

Mechanistic and Kinetic Studies

Basic: What mechanisms govern azo bond cleavage under reductive conditions? Methodological Answer:

- Reductive cleavage (e.g., Na₂S₂O₄) follows pseudo-first-order kinetics. Monitor via UV-Vis at λₘₐₓ decay. Activation energy (Eₐ) derived from Arrhenius plots (25–60°C) .

Advanced: How does photoexcitation influence isomerization and reactivity? Methodological Answer:

- UV irradiation induces cis-trans isomerization. Use time-resolved fluorescence (ns resolution) to track excited-state dynamics. Frozen matrices (ice) enhance bathochromic shifts (Δλ = 10–15 nm) due to restricted molecular motion .

Data Contradictions and Validation

Advanced: How to resolve discrepancies in reported biodegradation rates? Methodological Answer:

- Variability arises from inoculum source (e.g., wastewater vs. soil microbes). Standardize OECD 301 tests with defined microbial consortia. Cross-validate via ¹⁴C-radiolabeled studies to quantify mineralization .

Safety and Handling

Basic: What safety protocols are essential during synthesis? Methodological Answer:

- Use explosion-proof fume hoods (diazo intermediates are shock-sensitive). PPE: Nitrile gloves, goggles, and flame-retardant lab coats .

- Neutralize waste with NaHCO₃ before disposal .

Catalytic Applications

Advanced: Can catalytic methods enhance functionalization of this compound? Methodological Answer:

- Pd/NiO (1.1 wt%) catalyzes reductive alkylation under H₂ (25°C, 10 h). Yields >95% for N-alkyl derivatives (e.g., N-benzyl) .

- Optimize catalyst loading via DoE (Design of Experiments) to minimize metal leaching .

Structure-Activity Relationships (SAR)

Advanced: How do substituents modulate interactions with biological targets? Methodological Answer:

- Replace methoxy with fluorine to enhance lipophilicity (log P↑) and blood-brain barrier penetration. Validate via molecular docking (AutoDock Vina) against cytochrome P450 isoforms .

Advanced Characterization Techniques

Advanced: What emerging techniques improve isomer resolution? Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.